Bepotastine Tosylate
CAS No.: 1160415-45-1
Cat. No.: VC0520990
Molecular Formula: C28H33ClN2O6S
Molecular Weight: 561.09
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160415-45-1 |
|---|---|
| Molecular Formula | C28H33ClN2O6S |
| Molecular Weight | 561.09 |
| IUPAC Name | 4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid tosylate |
| Standard InChI | InChI=1S/C21H25ClN2O3.C7H8O3S/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);2-5H,1H3,(H,8,9,10)/t21-;/m0./s1 |
| Standard InChI Key | KQKKAOMHUQPSEP-BOXHHOBZSA-N |
| SMILES | O=C(O)CCCN1CCC(O[C@@H](C2=CC=C(Cl)C=C2)C3=NC=CC=C3)CC1.OS(=O)(C4=CC=C(C)C=C4)=O |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Bepotastine tosylate is a selective histamine H1 receptor antagonist characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C28H33ClN2O6S |
| Molecular Weight | 561.09 g/mol |
| CAS Number | 1160415-45-1 |
| Appearance | No data available |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
The compound consists of bepotastine (the active moiety) combined with tosylate (p-toluenesulfonic acid) as the salt-forming agent. Bepotastine tosylate belongs to the second-generation piperidine chemical class of antihistamines, specifically engineered to minimize central nervous system effects while maintaining potent antihistaminic activity .
The molecular structure features the parent bepotastine molecule, which contains a chlorophenyl and pyridyl methoxy group attached to a piperidine ring with a butyric acid side chain. The tosylate counterion enhances the compound's stability and solubility profile compared to the free base form .
Pharmacological Properties
Mechanism of Action
Bepotastine tosylate functions primarily as a direct histamine H1 receptor antagonist with high selectivity. Unlike first-generation antihistamines, it demonstrates minimal blood-brain barrier penetration, resulting in reduced sedative effects. Beyond receptor antagonism, bepotastine tosylate exhibits several additional pharmacological activities that contribute to its therapeutic potential :
-
Selective antagonism of histamine H1 receptors
-
Mast cell stabilization, reducing histamine release
-
Inhibitory effect on histamine-mediated upregulation of nerve growth factor (NGF) expression
-
Suppression of eosinophil migration into inflamed tissues
The compound's mast cell stabilizing properties are particularly noteworthy, as this mechanism provides additional anti-inflammatory effects beyond direct H1 receptor blockade .
Preclinical Studies
In Vitro Findings
Laboratory investigations have revealed important pharmacological properties of bepotastine tosylate at the cellular level. In studies using rat peritoneal mast cells (RPMCs), bepotastine tosylate demonstrated concentration-dependent inhibition of histamine release. When preincubated with RPMCs for 120 minutes at concentrations of 10, 100, and 1000 μM, the compound decreased A23187-induced histamine release, with statistically significant reductions observed at the 1000 μM concentration .
This finding supports bepotastine tosylate's dual mechanism as both a histamine receptor antagonist and a mast cell stabilizer, providing a more comprehensive approach to controlling allergic responses than receptor antagonism alone.
In Vivo Studies
Animal models have further elucidated the pharmacological effects of bepotastine tosylate. Key findings from these studies include:
-
Conjunctival application of bepotastine tosylate (10 g/L, 1.0% w/v) administered three times at 20-minute intervals resulted in significant inhibition of platelet-activating factor (PAF)-induced conjunctival eosinophil infiltration .
-
Oral administration (3 mg/kg) suppressed scratching behavior in animal models, reducing both the frequency of scratching episodes and their duration to levels comparable with control subjects .
-
At higher doses (10 mg/kg orally), bepotastine tosylate significantly reduced serum leukotriene B4 (LTB4) levels in NC/Nga mice with skin rash, with measurements showing reduction to 711.3 pg/mL at 1 hour and 858.8 pg/mL at 2 hours post-administration .
These preclinical findings demonstrate bepotastine tosylate's multifaceted activity against various manifestations of allergic responses, including pruritus, eosinophil infiltration, and inflammatory mediator production.
Formulation and Stability
Bepotastine tosylate presents specific considerations for pharmaceutical formulation. The compound is typically prepared as a powder and requires appropriate storage conditions for optimal stability. Based on stability data, the powder form maintains integrity for up to 3 years when stored at -20°C, while solutions prepared with appropriate solvents remain stable for approximately 1 year when stored at -80°C .
For preparing stock solutions, various concentrations can be achieved depending on the intended application:
| Amount | Concentration | Volume Required |
|---|---|---|
| 1 mg | 1 mM | 1.7822 mL |
| 5 mg | 5 mM | 8.9112 mL |
| 10 mg | 10 mM | 17.8225 mL |
| 1 mg | 50 mM | 0.3564 mL |
| 5 mg | 50 mM | 1.7822 mL |
| 10 mg | 50 mM | 3.5645 mL |
The solvent selection should be based on the specific requirements of the intended application, with preparation recommendations indicating that solutions should be used as soon as possible after preparation for optimal activity .
Research and Development Considerations
Formulation Development
Research into novel formulations of bepotastine tosylate continues to evolve. Patent literature indicates ongoing development of various formulations containing bepotastine salts, including compositions with specific excipients designed to enhance stability, bioavailability, or patient acceptability .
Compositions under development include nasal sprays containing various concentrations of bepotastine (ranging from 0.5% w/v to 8.00% w/v) combined with excipients such as dibasic sodium phosphate heptahydrate, sodium chloride, edetate disodium, benzalkonium chloride, HPMC, citric acid monohydrate, and taste-masking agents .
Future Research Directions
Several areas warrant further investigation regarding bepotastine tosylate:
-
Direct comparative studies between tosylate and besilate salt forms to determine if there are clinically meaningful differences in efficacy, safety, or pharmacokinetics
-
Investigation of bepotastine tosylate in extended-release formulations for once-daily dosing
-
Evaluation of combination therapies with other anti-allergic or anti-inflammatory agents
-
Exploration of additional therapeutic indications beyond the currently recognized allergic conditions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume